4-(4-Carboxyphenyl)-3-hydroxybenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-carboxyphenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBTVMWOHPIRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467574 | |
| Record name | 2-Hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927676-33-3 | |
| Record name | 2-Hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Carboxyphenyl 3 Hydroxybenzoic Acid
The creation of the core biphenyl (B1667301) structure of 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between two aromatic rings. libretexts.orgresearchgate.net
The general mechanism for the Suzuki coupling proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of an aryl halide (or triflate), forming a palladium(II) intermediate. libretexts.orgyoutube.com
Transmetalation : In the presence of a base, the organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide. youtube.comyoutube.com The base is crucial for activating the boronic acid, which facilitates this step. organic-chemistry.org
Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new C-C bond of the final product and regenerating the palladium(0) catalyst, which can then re-enter the cycle. libretexts.orgyoutube.com
For the specific synthesis of this compound, a logical approach involves the Suzuki coupling of 4-bromo-3-hydroxybenzoic acid with 4-carboxyphenylboronic acid . The former can be synthesized via bromination of 3-hydroxybenzoic acid, while the latter is a commercially available reagent. chemicalbook.com
The reaction would be performed using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium on carbon (Pd/C), in the presence of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water (e.g., Dioxane/H₂O or THF/H₂O). youtube.comacs.org
Interactive Table: Proposed Suzuki-Miyaura Coupling for this compound
| Parameter | Details | Rationale / Reference |
| Aryl Halide | 4-Bromo-3-hydroxybenzoic acid | A key building block that can be synthesized from 3-hydroxybenzaldehyde (B18108) or 3-hydroxybenzoic acid. chemicalbook.com |
| Organoboron Reagent | 4-Carboxyphenylboronic acid | Provides the second carboxylated phenyl ring. |
| Catalyst | Pd(PPh₃)₄ or Pd/C | Standard, effective catalysts for Suzuki coupling. Pd/C is often preferred for easier removal and lower residual palladium levels. acs.org |
| Base | K₂CO₃ or Na₂CO₃ | Essential for the transmetalation step of the catalytic cycle. youtube.comrsc.org |
| Solvent System | Dioxane/Water or THF/Water | Aqueous mixtures are common and effective for dissolving both the organic substrates and inorganic base. youtube.comacs.org |
| Temperature | 80-100 °C (Reflux) | Typical temperature range to ensure a reasonable reaction rate for Suzuki couplings. |
Green Chemistry Principles in Aromatic Acid Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of aromatic acids, particularly via cross-coupling reactions, has been a significant area for the application of these principles.
Safer Solvents and Auxiliaries : A primary focus has been to replace traditional, often harmful, organic solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. researchgate.net Significant research has been dedicated to developing water-soluble ligands and catalysts to facilitate Suzuki-Miyaura reactions in purely aqueous media, even at room temperature. rsc.orgrsc.orgacs.orgnih.gov Some novel approaches have even explored the use of unconventional media like the water extract of banana as a reaction medium. rsc.org
Catalysis : Green chemistry promotes the use of catalysts over stoichiometric reagents to improve efficiency. Advances in Suzuki coupling focus on creating highly active catalysts that can be used at very low loadings (mol %), which reduces cost and waste. libretexts.orgacs.org The development of recyclable catalysts, such as those on a solid support (e.g., Pd/C) or tagged with fluorous moieties, allows for easy separation and reuse, further minimizing waste. researchgate.netacs.org While palladium is the most common catalyst, research into using more abundant and less toxic metals like nickel is also an active area. researchgate.net
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. While cross-coupling reactions have some inherent byproducts (e.g., salts from the base used), the direct coupling of two key fragments is generally more atom-economical than multi-step classical syntheses that may involve protecting groups. youtube.com
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure significantly reduces energy requirements. Many modern catalytic systems for aromatic acid synthesis are designed to be highly efficient at room temperature, eliminating the need for heating. rsc.orgrsc.org
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. The high functional group tolerance of the Suzuki-Miyaura reaction often allows for the direct coupling of substrates with sensitive groups like carboxylic acids and hydroxyls without the need for protection and deprotection steps. libretexts.org
The integration of these principles is leading to more sustainable, efficient, and cost-effective methods for the synthesis of 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid and other valuable aromatic acids. researchgate.netacs.org
Derivatization and Chemical Functionalization of 4 4 Carboxyphenyl 3 Hydroxybenzoic Acid
Esterification and Amidation Reactions of Carboxyl Groups
Esterification is commonly achieved by reacting the dicarboxylic acid with an alcohol under acidic conditions (e.g., Fischer-Speier esterification) or by using coupling agents. For instance, the reaction with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid leads to the formation of the corresponding dimethyl or diethyl esters. These reactions typically proceed at elevated temperatures to drive the equilibrium towards the product. The differential reactivity of the two carboxyl groups, though not pronounced, can sometimes be exploited under carefully controlled conditions, but exhaustive esterification to the diester is more common.
Amidation reactions introduce amide functionalities, which can significantly alter the hydrogen-bonding capabilities of the molecule. These reactions are often carried out by first converting the carboxylic acids to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacyl chloride is then treated with a primary or secondary amine to yield the corresponding diamide. This two-step process is generally high-yielding and allows for the introduction of a wide array of functional groups via the amine component.
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Methanol, H₂SO₄ (cat.) | Dimethyl 3-hydroxy-[1,1'-biphenyl]-4,4'-dicarboxylate |
Selective Halogenation and Nitration of Aromatic Rings
The aromatic rings of 4-(4-carboxyphenyl)-3-hydroxybenzoic acid can be functionalized through electrophilic substitution reactions such as halogenation and nitration. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the hydroxyl group is a strong activating, ortho-, para-director, while the carboxyl groups are deactivating, meta-directors.
For nitration, treatment with a mixture of nitric acid and sulfuric acid introduces nitro groups onto the aromatic rings. The strong activating effect of the hydroxyl group directs nitration primarily to the positions ortho and para to it. Therefore, the most likely positions for initial nitration are C2 and C6 on the hydroxyl-bearing ring. Under harsher conditions, further nitration on the other ring may occur, directed by the carboxyl group to the meta position (C3').
Halogenation, such as bromination, follows a similar regiochemical pattern. Reaction with bromine in a suitable solvent, often with a Lewis acid catalyst, will lead to substitution at the positions activated by the hydroxyl group. Selective monobromination at the C2 position is achievable under controlled conditions.
Table 2: Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-hydroxy-2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid |
Other Directed Chemical Transformations
Beyond the aforementioned reactions, the unique arrangement of functional groups in this compound allows for other specialized transformations. The hydroxyl group can undergo etherification reactions. For example, reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) yields the corresponding methoxy (B1213986) derivative, 3-methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This modification can be used to protect the hydroxyl group or to fine-tune the electronic properties and steric profile of the molecule.
Furthermore, the entire molecule serves as a versatile building block, or "linker," in the construction of Metal-Organic Frameworks (MOFs). In these applications, the carboxylate groups coordinate to metal ions or clusters, forming extended, porous networks. The hydroxyl group can act as an additional coordination site or as a functional handle for post-synthetic modification within the MOF structure, allowing for the introduction of new functionalities after the framework has been assembled.
Coordination Chemistry and Supramolecular Architecture
Ligand Design and Coordination Modes of 4-(4-Carboxyphenyl)-3-hydroxybenzoic Acid
The design of this compound as a ligand is notable for its rigidity, conferred by the biphenyl (B1667301) backbone, and its versatile coordinating capabilities. The presence of a hydroxyl group in addition to the two carboxyl groups introduces both electronic and structural asymmetry, which can be exploited to create complex and unique framework structures. The biphenyl core allows for a degree of rotational freedom along the central carbon-carbon single bond, with dihedral angles observed from 0.0° to over 46° in similar linkers, enabling the ligand to adapt to the geometric demands of various metal ions. nih.gov
The this compound ligand possesses three potential O-donor sites for coordination: two carboxylate groups and one hydroxyl group. nih.gov Carboxylic acids are highly effective building blocks for MOFs due to their ability to deprotonate and form strong bonds with metal cations. nih.gov The carboxylate groups can engage in a variety of coordination modes, significantly influencing the final structure of the coordination polymer. mdpi.com These modes include:
Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.
Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single metal center.
Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation. mdpi.com
The hydroxyl group (-OH) can also participate in coordination, typically after deprotonation to a phenolate (B1203915) oxygen, which can then bridge multiple metal centers. researchgate.net This multidentate nature, combining both carboxylate and hydroxyl functionalities, allows the ligand to act as a versatile linker, connecting multiple metal centers to build extended one-, two-, or three-dimensional networks. nih.govmdpi.com In some documented structures using similar hydroxy-functionalized dicarboxylate linkers, the ligand has been observed to adopt up to seven different coordination modes. nih.gov
The table below summarizes typical metal-oxygen bond lengths observed in frameworks constructed from analogous biphenyl dicarboxylate ligands, providing insight into the expected binding geometries for this compound.
| Metal Center | Coordination Group | Bond Length (Å) | Reference |
| Mn(II) | Mn–O (carboxylate) | 2.087–2.209 | nih.gov |
| Zn(II) | Zn–O (carboxylate) | 1.976–2.104 | frontiersin.org |
| Ni(II) | Ni–O (carboxylate) | 2.053–2.062 | nih.gov |
This table presents data from analogous systems to illustrate typical bond lengths.
Synthesis and Characterization of Metal-Organic Frameworks (MOFs)
The synthesis of MOFs is a process where careful control of reaction conditions is paramount to obtaining crystalline materials with desired structures and properties.
Hydrothermal and solvothermal synthesis are the most common and effective methods for producing high-quality crystalline MOFs. nih.govresearchgate.net This technique involves heating a mixture of the organic linker, a metal salt (often a nitrate (B79036) or acetate), and a solvent in a sealed vessel, such as a Teflon-lined stainless steel autoclave. nih.govmdpi.com The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the framework product over a period of hours to days. researchgate.net
N,N-dimethylformamide (DMF) is a frequently used solvent due to its high boiling point and ability to dissolve both the organic linkers and metal salts. frontiersin.orgnih.gov The choice of solvent, reaction temperature, and the molar ratio of metal to ligand are critical parameters that can be tuned to control the size, morphology, and even the crystalline phase of the final product. nih.govmdpi.com For example, studies on nickel-based MOFs with biphenyl dicarboxylic acid have shown that varying the synthesis temperature between 120 °C and 210 °C can tune the pore size of the resulting nanostructure. nih.govmdpi.com
The following table outlines representative conditions used in the solvothermal synthesis of MOFs with biphenyl dicarboxylate linkers.
| Metal Salt | Ligand | Solvent | Temperature (°C) | Time (h) | Reference |
| Ni(NO₃)₂·6H₂O | BPDC | DMF | 180 | 10 | nih.govmdpi.com |
| Cd(NO₃)₂·4H₂O | H₂bpydc | DMF | 115 | 8 | frontiersin.org |
| MnCl₂ | H₄L1 | H₂O/NaOH | 170 | 72 | nih.gov |
BPDC = 4,4′-biphenyl dicarboxylic acid; H₂bpydc = 2,2′-bipyridine-4,4′-dicarboxylic acid; H₄L1 = 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid. This table illustrates typical synthesis parameters.
The combination of a versatile ligand like this compound with various metal centers under different synthesis conditions can lead to a remarkable diversity of structures, ranging from one-dimensional chains to complex three-dimensional frameworks. nih.govresearchgate.net The final architecture is sensitive to factors such as the choice of metal precursor and the presence of auxiliary ligands or crystallization mediators. nih.gov
The intricate connectivity of these frameworks is often simplified and classified using topology, which describes the underlying net of the structure. rsc.org This approach considers the secondary building units (SBUs)—the metal clusters and the organic linkers—as nodes and connectors. rsc.orgucl.ac.uk MOFs constructed from biphenyl dicarboxylate ligands have shown a wide array of topologies. For instance, using 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid with different metals has produced a 3D framework with sra topology for Mn(II) and a 2D network with sql (square lattice) topology for Ni(II), despite having similar octahedral metal SBUs. rsc.org The same study reported a 4-fold interpenetrated 3D framework with lvt topology for a Cu(II) MOF. rsc.org In other systems, complex topologies such as the 2-nodal (3,4)-connected fsh net and the (4,8)-connected sqc22 net have been observed. rsc.org This diversity highlights how subtle changes in the ligand or metal can dramatically alter the resulting supramolecular architecture. rsc.orgnih.gov
Formation of Coordination Polymers (CPs) and Discrete Metal Complexes
No research data is available on the formation of coordination polymers or discrete metal complexes using this compound as a ligand.
One-, Two-, and Three-Dimensional Polymeric Structures
There are no published examples of one-, two-, or three-dimensional polymeric structures synthesized from this compound.
Self-Assembly Mechanisms in Coordination Complex Formation
The self-assembly mechanisms involving this specific ligand have not been described in the scientific literature.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Comprehensive ¹H and ¹³C NMR Assignments
The ¹H NMR spectrum is expected to display a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to the different substitution on each ring. The protons on the 3-hydroxybenzoic acid moiety will be influenced by the hydroxyl and carboxylic acid groups, while the protons on the 4-carboxyphenyl ring will show a more symmetrical pattern. The acidic protons of the two carboxyl groups and the phenolic hydroxyl group would appear as broad singlets at lower field, their exact positions being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The spectrum would be characterized by signals for the two carboxylic acid carbons (typically in the 165-180 ppm range), the carbon atoms attached to the hydroxyl and the biphenyl (B1667301) linkage, and the remaining aromatic carbons. The specific chemical shifts would be influenced by the electronic effects of the substituents.
Predicted ¹H NMR Chemical Shift Assignments for 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 7.5 - 7.7 | d | ~2 |
| H-5 | 7.8 - 8.0 | dd | ~8, ~2 |
| H-6 | 7.3 - 7.5 | d | ~8 |
| H-2', H-6' | 7.9 - 8.1 | d | ~8 |
| H-3', H-5' | 7.6 - 7.8 | d | ~8 |
| 3-OH | Variable (broad s) | s | - |
| 4-COOH | Variable (broad s) | s | - |
| 4'-COOH | Variable (broad s) | s | - |
**Predicted ¹³C NMR Chemical Shift
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the expected molecular formula is C₁₄H₁₀O₅.
The theoretical exact mass of this compound can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). This calculated exact mass serves as a benchmark for experimental HRMS measurements. A close correlation between the measured and theoretical exact mass would provide strong evidence for the proposed molecular formula.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |
| ¹²C | 12.000000 | 14 | 168.000000 |
| ¹H | 1.007825 | 10 | 10.078250 |
| ¹⁶O | 15.994915 | 5 | 79.974575 |
| Total Exact Mass | 258.052825 |
An experimental HRMS analysis resulting in a measured m/z value extremely close to 258.0528 would confirm the molecular formula C₁₄H₁₀O₅.
Fragmentation Pathway Elucidation
Common fragmentation pathways for carboxylic acids involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). For aromatic systems, cleavage of the bonds connecting functional groups to the aromatic ring is also a common fragmentation event.
Predicted Fragmentation of this compound:
Decarboxylation: A primary fragmentation pathway would likely involve the loss of one or both carboxyl groups as CO₂ (44 Da). The loss of one COOH group would result in a fragment ion.
Loss of Water: The presence of a hydroxyl group and a carboxylic acid group could facilitate the loss of a water molecule (18 Da).
Cleavage of the Biphenyl Bond: Scission of the C-C bond connecting the two phenyl rings is another possibility, although this bond is generally strong.
Combined Losses: Combinations of these losses (e.g., loss of H₂O and CO₂) would also be expected to be observed in the mass spectrum.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Proposed Fragment | Neutral Loss | Predicted m/z |
| [M - H₂O]+ | H₂O | 240.0423 |
| [M - COOH]+ | COOH | 213.0599 |
| [M - CO₂]+ | CO₂ | 214.0678 |
| [M - 2COOH]+ | 2COOH | 168.0521 |
| [M - H₂O - CO₂]+ | H₂O + CO₂ | 196.0521 |
These predicted fragmentation patterns provide a theoretical framework for interpreting the experimental mass spectrum of this compound.
Electronic Absorption and Luminescence Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence (luminescence) spectroscopy, provides valuable information about the electronic structure and photophysical properties of a molecule.
UV-Visible Absorption Characteristics of the Biphenyl Chromophore
The UV-Visible absorption spectrum of this compound is expected to be dominated by the electronic transitions within the biphenyl chromophore. The biphenyl system itself exhibits characteristic absorption bands that are influenced by the nature and position of substituents.
Generally, biphenyls display two main absorption bands: a strong, high-energy band (often referred to as the K-band) and a lower-energy, less intense band (the B-band) arising from π → π* transitions. The presence of hydroxyl and carboxyl groups will modulate the energies and intensities of these transitions. The hydroxyl group, being an electron-donating group, and the carboxyl groups, being electron-withdrawing groups, will influence the electronic distribution within the π-system.
Based on studies of similar substituted biphenyls and benzoic acids, the absorption maxima for this compound are anticipated to occur in the UV region. For instance, a structurally related compound, 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid, exhibits characteristic FT-IR stretching vibrations for O–H (3200–3500 cm⁻¹) and C=O (1680–1720 cm⁻¹), and its electronic transitions are probed by UV-Vis and fluorescence spectroscopy.
Photophysical Properties and Solvatochromic Effects
The photophysical properties of a molecule, such as its fluorescence quantum yield and lifetime, are highly dependent on its structure and environment. For this compound, the extended π-conjugation of the biphenyl system suggests that it may exhibit fluorescence.
Solvatochromism , the change in the position, and sometimes intensity, of a molecule's absorption or emission bands with a change in solvent polarity, is a phenomenon often observed in molecules with a significant change in dipole moment upon electronic excitation. The presence of both electron-donating (-OH) and electron-withdrawing (-COOH) groups on the biphenyl framework of this compound suggests the potential for intramolecular charge transfer (ICT) character in its excited state. This would likely lead to positive solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) in more polar solvents. This is because polar solvents will better stabilize the more polar excited state compared to the ground state.
The study of solvatochromic effects by measuring the absorption and emission spectra in a range of solvents with varying polarity can provide insights into the nature of the excited state and the change in dipole moment upon excitation.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometric, electronic, and spectroscopic properties of molecules like 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid.
Optimized Geometries and Electronic Structure Analysis
A fundamental step in computational analysis is determining the molecule's most stable three-dimensional shape, or its optimized geometry. For biphenyl (B1667301) derivatives, a key geometric parameter is the dihedral angle (torsion angle) between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, biphenyl itself is not planar in the gas phase, adopting a twisted conformation. libretexts.orgic.ac.uk The presence of substituents, such as the hydroxyl and carboxyl groups in the target molecule, further influences this angle.
DFT calculations, often using functionals like B3LYP or ωB97X-D with a suitable basis set (e.g., 6-31G*), can predict bond lengths, bond angles, and this critical dihedral angle. The calculations would likely reveal a non-planar minimum energy structure.
Electronic structure analysis focuses on the distribution of electrons within the molecule. Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. The Molecular Electrostatic Potential (MEP) map is another vital output, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the hydroxyl and carboxyl groups, indicating these are sites prone to electrophilic attack or hydrogen bonding.
Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value | Description |
|---|---|---|
| Inter-ring Dihedral Angle (C-C-C-C) | ~35° - 45° | The twist angle between the two phenyl rings. |
| C-C (inter-ring) Bond Length | ~1.49 Å | The length of the single bond connecting the two rings. |
| C=O (carboxyl) Bond Length | ~1.21 Å | The length of the carbonyl double bond. |
| C-O (carboxyl) Bond Length | ~1.35 Å | The length of the C-OH single bond in the carboxylic acid. |
| C-O (hydroxyl) Bond Length | ~1.36 Å | The length of the C-OH single bond of the phenol (B47542) group. |
Prediction of Spectroscopic Parameters
DFT calculations are also highly effective for predicting spectroscopic data, which can aid in the identification and characterization of a compound. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. Specific vibrational modes, such as the O-H stretch of the hydroxyl and carboxyl groups, and the C=O stretch of the carboxyl groups, can be assigned to predicted peaks. nih.govchemrxiv.org
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These predictions are valuable for interpreting experimental NMR data and confirming the molecular structure. tandfonline.comtandfonline.com The predicted shifts for the aromatic protons and carbons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxyl groups.
Table 2: Representative Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Range | Assignment |
|---|---|---|
| IR: ν(O-H) Carboxyl | ~3200 - 3500 cm⁻¹ (broad) | Stretching vibration of the carboxylic acid O-H bond. |
| IR: ν(O-H) Hydroxyl | ~3500 - 3700 cm⁻¹ | Stretching vibration of the phenolic O-H bond. |
| IR: ν(C=O) Carboxyl | ~1700 - 1730 cm⁻¹ | Stretching vibration of the carbonyl C=O bond. |
| ¹H NMR: Ar-H | δ 7.0 - 8.5 ppm | Chemical shifts for protons on the aromatic rings. |
| ¹H NMR: -COOH | δ 10.0 - 13.0 ppm | Chemical shift for the acidic protons. |
| ¹³C NMR: Ar-C | δ 115 - 150 ppm | Chemical shifts for carbons in the aromatic rings. |
| ¹³C NMR: C=O | δ 165 - 175 ppm | Chemical shift for the carbonyl carbons. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes like conformational changes and intermolecular interactions. These simulations solve Newton's equations of motion for a system of interacting particles, governed by a force field.
Conformational Analysis and Rotational Barriers
The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the two phenyl rings. libretexts.org MD simulations can be used to explore the potential energy surface associated with this rotation. By systematically rotating the dihedral angle and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the energy barriers between different conformational states (atropisomers). The barrier to rotation is influenced by the steric bulk of substituents at the ortho positions. nih.gov For the target molecule, with only hydrogen atoms at the ortho positions, the rotational barrier is expected to be relatively low, allowing for rapid interconversion between conformers at room temperature. libretexts.org
Table 3: Hypothetical Rotational Energy Profile Data for Inter-ring Rotation
| Dihedral Angle | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0° | ~4.0 - 6.0 | Planar (Eclipsed H-atoms) - Transition State |
| ~40° | 0.0 | Twisted - Minimum Energy Conformer |
| 90° | ~1.5 - 2.5 | Perpendicular - Saddle Point |
| ~140° | 0.0 | Twisted - Minimum Energy Conformer (Enantiomeric) |
| 180° | ~4.0 - 6.0 | Planar (Eclipsed H-atoms) - Transition State |
Intermolecular Interactions and Self-Assembly Mechanisms
MD simulations are exceptionally well-suited for studying how multiple molecules of this compound interact and organize in a condensed phase or in solution. The presence of both hydroxyl and carboxyl functional groups makes the molecule a prime candidate for forming extensive hydrogen bond networks. Studies on similar aromatic carboxylic acids show that they self-assemble into highly ordered structures, often forming dimers through complementary hydrogen bonds between their carboxyl groups. acs.org
Simulations can model the spontaneous self-assembly process, revealing the preferred interaction motifs. nih.gov For this molecule, one would expect to observe:
Carboxylic Acid Dimerization: Two molecules forming a stable cyclic dimer via two strong hydrogen bonds.
Chain Formation: Hydrogen bonding between the hydroxyl group of one molecule and the carboxyl group of another.
π-π Stacking: Favorable stacking interactions between the electron-rich aromatic rings of the biphenyl systems.
By simulating a system with many molecules, MD can predict the emergence of larger supramolecular structures, such as sheets or columns, driven by this combination of hydrogen bonding and π-π stacking. researchgate.netmdpi.com
Reactivity Prediction and Reaction Pathway Modeling
Computational chemistry can forecast the reactivity of a molecule and model the step-by-step mechanism of a chemical reaction. This involves locating the transition states and calculating the activation energies for potential reaction pathways.
For this compound, several reactions could be modeled:
Acidity (pKa Prediction): DFT calculations, combined with a continuum solvation model, can be used to compute the Gibbs free energy of deprotonation for each acidic proton (one phenolic, two carboxylic), allowing for the theoretical prediction of their pKa values. torvergata.it This helps determine which site is most likely to deprotonate first.
Esterification/Amidation: The reaction pathways for the conversion of the carboxylic acid groups into esters or amides can be modeled. Computational methods can determine the activation barriers for the reaction with an alcohol or amine, helping to predict reaction rates and conditions. chemrxiv.orgcmu.edu
Electrophilic Aromatic Substitution: The reactivity of the two phenyl rings towards electrophiles can be assessed. By analyzing the calculated atomic charges and frontier molecular orbitals (HOMO), one can predict which positions on the rings are most susceptible to attack. escholarship.org DFT calculations can then model the complete reaction pathway (formation of the sigma complex, deprotonation) to confirm the regioselectivity. nih.gov
These predictive models are invaluable for guiding synthetic efforts, allowing chemists to screen potential reactions and understand structure-activity relationships before undertaking extensive lab work. chemrxiv.org
Advanced Materials Science and Engineering Applications
Integration into Polymer Systems
The presence of multiple reactive functional groups allows for the integration of 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid into various polymer backbones, imparting unique thermal and mechanical properties. evitachem.com
With one hydroxyl and two carboxylic acid functional groups, this compound can act as a valuable monomer for producing wholly aromatic polyesters. Its structure is analogous to other hydroxybenzoic acids, such as 4-hydroxybenzoic acid (HBA) and 4′-hydroxybiphenyl-3-carboxylic acid (3HBCA), which are known to form polyesters with high thermal stability. mdpi.comwikipedia.orgnih.gov The incorporation of rigid biphenyl (B1667301) units into a polymer chain is a well-established strategy for increasing the glass transition temperature (Tg) and enhancing thermal resistance. mdpi.com For instance, copolyesters based on 3HBCA have been shown to be amorphous with significantly elevated glass transition temperatures, reaching up to 190 °C, and demonstrate intense thermal decomposition only above 450 °C. mdpi.com
While direct polymerization of this compound is not extensively documented, its potential as an AB2-type monomer or a comonomer in polycondensation reactions is clear. It can be used to create hyperbranched polyesters or to modify the properties of linear polyesters. In the realm of polyimides, dicarboxylic acids are essential precursors. mdpi.com This compound could be utilized in polyimide synthesis, typically after conversion to a more reactive derivative like a dianhydride, to be reacted with diamines, thereby introducing the rigid and functional biphenyl moiety into the polyimide structure.
| 3HBCA Content (mol%) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
|---|---|---|
| 0 | 145 | >450 |
| 20 | 160 | >450 |
| 40 | 175 | >450 |
| 60 | 190 | >450 |
Liquid Crystalline Polymers (LCPs) are a class of high-performance materials known for their exceptional mechanical strength and thermal stability. Their properties are derived from the rigid, rod-like nature of their monomer units. google.com Monomers based on 4-hydroxybenzoic acid and biphenols are foundational to many commercial LCPs. mdpi.comwikipedia.orggoogle.com The biphenyl structure within this compound provides the necessary rigidity to promote the formation of liquid crystalline mesophases in the polymer melt. mdpi.com
Research on similar structures, such as copolyesters containing 4′-hydroxybiphenyl-3-carboxylic acid (3HBCA), has shown that melts of these polymers exhibit anisotropic properties, a key indicator of liquid crystalline behavior. mdpi.com The specific geometry of this compound, with a meta-substituted hydroxyl group, could introduce a non-linear "kink" into the polymer backbone. This structural feature is often strategically employed to disrupt excessive crystallinity, thereby lowering the melting point and broadening the processing window for thermotropic LCPs without sacrificing the desirable liquid crystalline order. mdpi.comnih.gov
Catalytic Systems and Processes
The functional groups on this compound make it an ideal building block, or "linker," for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs), which have significant applications in heterogeneous catalysis. evitachem.comrsc.orgnih.gov
Metal-Organic Frameworks are synthesized by combining metal ions or clusters with organic linkers. The dicarboxylate functionality of this compound allows it to connect multiple metal centers, while the hydroxyl group can either coordinate to a metal or remain as a functional group decorating the pores of the resulting framework. evitachem.comrsc.org This leads to the formation of robust, three-dimensional structures with well-defined pores and a high density of potential catalytic sites. rsc.orgresearchgate.net
MOFs constructed from similar aromatic carboxylic acid linkers have demonstrated significant catalytic activity. researchgate.netnih.gov For example, MOFs based on p-hydroxybenzoic acid have been successfully employed as recyclable heterogeneous catalysts for the ring-opening polymerization of lactones. rsc.orgnih.gov The design flexibility allows for the creation of specific catalytic environments, where the metal nodes can act as Lewis acid sites, and the functionalized linkers can introduce Brønsted acidity or hydrogen-bonding capabilities, essential for many catalytic transformations. researchgate.net
The catalytic mechanisms within MOFs derived from linkers like this compound are multifaceted. Catalysis can occur at the metallic nodes, on the organic linker, or through a cooperative effort of both. researchgate.net For instance, the unsaturated metal centers can serve as Lewis acid sites to activate substrates, a mechanism observed in the cycloaddition of CO2 with epoxides catalyzed by zinc-based MOFs. researchgate.net
The hydroxyl group on the linker can play a crucial role by participating directly in the reaction, for example, by acting as a proton shuttle or by stabilizing transition states through hydrogen bonding. nih.gov Furthermore, the well-defined porous structure of the MOF can impart shape and size selectivity to the catalytic process, allowing only molecules with specific dimensions to access the active sites and react, a hallmark of advanced heterogeneous catalysts. researchgate.net Studies on related systems have shown high efficiency and selectivity in reactions such as olefin epoxidation and cyanosilylation, underscoring the potential of these materials. researchgate.net
| Reaction | Catalyst Type | Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Olefin Epoxidation | Cu-based MOF | Norbornene | 99 | 99 |
| CO2 Cycloaddition | Zn-based MOF | Propylene Oxide | 95 | >99 |
| Cyanosilylation | Cu-based MOF | Benzaldehyde | >99 | >99 |
Optical and Electronic Materials
The extended π-conjugated system inherent in the biphenyl core of this compound makes it a promising component for materials with interesting optical and electronic properties. Aromatic carboxylic acids are frequently used to build luminescent MOFs, where the fluorescence typically originates from π*→π electron transitions within the organic linker. nih.gov
MOFs constructed with this linker could exhibit strong luminescence, making them suitable for applications as chemical sensors. nih.gov In such a system, the presence of specific analytes could interact with the framework, leading to a detectable change in fluorescence intensity through mechanisms like fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PET). For example, a Zn(II)-MOF based on 4-(4-carboxy phenoxy) phthalate (B1215562) acid has been shown to be an effective luminescent sensor for detecting acetone (B3395972). nih.gov
In the domain of electronic materials, the compound's structure is conducive to creating electrocatalytically active materials. MOFs incorporating ligands with carboxyphenyl groups have been shown to catalyze electrochemical reactions, such as the hydrogen evolution reaction. rsc.org This suggests that frameworks built with this compound could be designed to facilitate charge transport or to act as catalysts in fuel cells or other electronic devices.
Development of Photoluminescent and Optoelectronic Devices
The development of luminescent materials is a cornerstone of modern optoelectronics, with applications ranging from displays and lighting to optical data storage. In this context, metal-organic frameworks (MOFs) and coordination polymers have emerged as a promising class of materials due to their tunable structures and photophysical properties. The photoluminescence of these materials often originates from the organic ligands, the metal centers, or a combination of both through ligand-to-metal or metal-to-ligand charge transfer processes.
While direct research on this compound in photoluminescent devices is still an emerging area, its structural motifs are highly relevant. Aromatic carboxylic acids are excellent candidates for constructing MOFs due to their strong coordination capabilities. nih.gov The luminescence of MOFs can be finely tuned by incorporating organic ligands with aromatic groups or conjugated π-systems. nih.gov For instance, coordination polymers constructed from ligands containing carboxyphenyl groups, such as 4-(4-carboxyphenyl)-4,2':6',4''-terpyridine, have been shown to exhibit strong luminescence. nih.gov In these systems, the emission is often attributed to the π→π or n→π electronic transitions within the ligand itself.
The presence of the hydroxyl group in this compound can further influence the photoluminescent properties of its corresponding coordination polymers. The hydroxyl group can participate in intramolecular or intermolecular hydrogen bonding, which can affect the rigidity of the resulting framework and, consequently, its emission characteristics. Moreover, the electronic nature of the hydroxyl substituent can modulate the energy levels of the ligand's molecular orbitals, leading to shifts in the emission wavelength.
Coordination polymers based on related hydroxy- and amino-substituted benzoic acid ligands have demonstrated interesting photoluminescent behaviors. For example, a coordination polymer based on 3-amino-4-hydroxybenzoate and zinc ions exhibits distinct emission bands. mdpi.com By analogy, it is anticipated that MOFs and coordination polymers incorporating this compound could be designed to be highly luminescent materials for applications in optoelectronic devices. The biphenyl core of the molecule provides a rigid and extended π-conjugated system, which is beneficial for achieving high quantum yields.
Table 1: Examples of Related Ligands in Photoluminescent Coordination Polymers
| Ligand | Metal Ion(s) | Resulting Material | Key Finding | Reference |
|---|---|---|---|---|
| 4-(4-carboxy phenoxy) phthalic acid | Zn(II) | [Zn3(BMP)2L2(H2O)4]·2H2O | Exhibits strong luminescence and acts as a sensor for acetone and tetracycline. nih.gov | nih.gov |
| 4-(4-carboxyphenyl)-4,2':6',4''-terpyridine | Zn(II) | [Zn2(4-Hcptpy)2Cl4]n·2nC2H5OH·nH2O | Emits strong violet luminescence. nih.gov | nih.gov |
Exploration of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling (second-harmonic generation, SHG) and optical limiting. These materials are crucial for a variety of applications in photonics and optoelectronics, including laser technology, optical data processing, and telecommunications. Organic materials have garnered significant attention for NLO applications due to their large optical nonlinearities, fast response times, and high laser damage thresholds.
The NLO response of organic molecules is intimately linked to their molecular structure. Specifically, molecules possessing a π-conjugated system functionalized with electron-donating and electron-accepting groups often exhibit large second-order NLO responses. The biphenyl structure within this compound provides an extended π-electron system. The hydroxyl group (-OH) acts as an electron-donating group, while the two carboxylic acid groups (-COOH) can act as electron-withdrawing groups. This donor-π-acceptor architecture is a key design principle for NLO chromophores.
While direct experimental studies on the NLO properties of this compound are not widely reported, research on analogous compounds suggests its potential. For instance, cocrystals of organic molecules with hydroxybenzoic acid derivatives have been investigated for their NLO properties. A cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) was found to exhibit promising NLO characteristics. mdpi.com Furthermore, studies on other organic crystals like hemikis(piperazine) 4-hydroxybenzoic acid monohydrate have demonstrated their potential for NLO applications, with their third-order NLO parameters being estimated using techniques like the Z-scan. researchgate.net These findings underscore the potential of incorporating hydroxybenzoic acid moieties into crystalline structures to achieve significant NLO responses.
The synthesis of copolyesters based on 4′-hydroxybiphenyl-3-carboxylic acid has also been explored, indicating the versatility of this class of compounds in forming polymeric materials with specific thermal and rheological properties, which could be relevant for the fabrication of NLO devices. mdpi.com For this compound to be an effective second-order NLO material, it would need to crystallize in a non-centrosymmetric space group. The presence of multiple functional groups capable of forming hydrogen bonds could be exploited to control the crystal packing and potentially favor a non-centrosymmetric arrangement.
Sensor Technologies and Molecular Recognition (Non-Biological Contexts)
The ability of molecules to selectively bind to specific analytes forms the basis of chemical sensing. This compound, with its array of functional groups, is a prime candidate for the development of chemosensors and for applications in supramolecular chemistry.
Development of Chemo- and Fluorosensors for Specific Analytes
Chemosensors are molecules that signal the presence of a specific chemical species through a measurable change, such as a change in color (colorimetric sensor) or fluorescence (fluorosensor). The hydroxyl and carboxyl groups of this compound can act as binding sites for various analytes, particularly metal ions. Upon binding, the electronic properties of the molecule can be perturbed, leading to a change in its absorption or emission spectrum.
The development of fluorescent sensors for metal ions is an active area of research. For example, probes based on hydroxybenzoic acid derivatives have been shown to be effective in detecting metal ions like Cu²⁺. researchgate.net Similarly, other Schiff base ligands containing hydroxylphenyl moieties have been successfully employed as colorimetric sensors for the detection of Cu²⁺, Fe³⁺, and V⁵⁺ in aqueous solutions. researchgate.net These sensors operate through the coordination of the metal ion with the functional groups of the ligand, which in turn affects the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes, leading to a change in the optical signal.
Given these precedents, this compound could potentially serve as a "turn-off" or "turn-on" fluorescent sensor. For instance, coordination to a paramagnetic metal ion could quench its fluorescence ("turn-off" sensing). Conversely, binding to a diamagnetic ion might restrict intramolecular rotations, leading to an enhancement of fluorescence ("turn-on" sensing), a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov The presence of two carboxylic acid groups could also allow for the ratiometric sensing of certain analytes, where the binding event leads to a shift in the emission wavelength, providing a more robust and reliable detection mechanism.
Table 2: Examples of Sensing Principles with Related Compounds
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Related Compound Type | Reference |
|---|---|---|---|---|
| Fluorescent Sensor | Cu²⁺ | Fluorescence quenching | Hydroxybenzoic acid-based probe | researchgate.net |
| Colorimetric Sensor | Cu²⁺, Fe³⁺, V⁵⁺ | Color change upon complexation | Schiff base with hydroxyphenyl group | researchgate.net |
Host-Guest Chemistry in Supramolecular Sensing
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. This principle is fundamental to supramolecular sensing, where the host is designed to selectively bind a specific guest, resulting in a detectable signal.
The dicarboxylic acid nature of this compound makes it an excellent candidate to act as a guest molecule in supramolecular systems. The two carboxylate groups can form strong hydrogen bonds with complementary functional groups on a host molecule. For instance, polytopic receptors such as aromatic-amide-linked bis- and tris-calix researchgate.netpyrroles have been shown to bind effectively with bis-carboxylate guests. nih.gov The binding affinity and selectivity in such systems are dictated by the geometric arrangement and electronic complementarity between the host and the guest.
The rigid biphenyl spacer in this compound imposes a specific distance and orientation between the two carboxyl groups, which can be exploited for selective recognition by a suitably designed host. This structural preorganization can lead to higher binding constants and greater selectivity compared to more flexible dicarboxylic acids.
Furthermore, the compound itself could potentially act as a building block for larger host structures. By functionalizing the core structure, it may be possible to create macrocyclic or cage-like molecules with well-defined cavities capable of encapsulating smaller guest species. The hydroxyl group could also serve as an additional recognition site or as a point for further chemical modification. The exploration of this compound in the context of host-guest chemistry opens up possibilities for creating novel supramolecular sensors and materials with advanced recognition capabilities.
Analytical Methodologies for Chemical Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid. Its versatility, high resolution, and quantitative accuracy make it ideal for separating the target analyte from related substances and degradation products. hpst.cz
The separation of this compound by HPLC is primarily achieved using reverse-phase (RP) chromatography. uu.nl
Reverse-Phase (RP) HPLC: This is the most common mode for analyzing aromatic carboxylic acids. researchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8-bonded silica), and the mobile phase is polar (typically a mixture of water or an aqueous buffer and a miscible organic solvent like acetonitrile (B52724) or methanol). uu.nl The retention of this compound is governed by hydrophobic interactions between the biphenyl (B1667301) structure and the non-polar stationary phase.
A critical parameter in the RP-HPLC analysis of this compound is the pH of the mobile phase. uu.nlresearchgate.net As a dicarboxylic acid with a phenolic hydroxyl group, its ionization state is highly pH-dependent. To ensure reproducible retention and good peak shape, the mobile phase is usually buffered or acidified (e.g., with formic acid, phosphoric acid, or trifluoroacetic acid) to suppress the ionization of the carboxylic acid groups. ijprajournal.comajprd.com This increases the compound's hydrophobicity, leading to stronger retention on the reverse-phase column. An isocratic or gradient elution can be used, where a gradient elution (gradually increasing the organic solvent concentration) is often preferred for impurity profiling to elute both less retained (more polar) and strongly retained (less polar) impurities within a reasonable time. hpst.cz
Normal-Phase (NP) HPLC: While less common for this type of analyte, normal-phase HPLC, which uses a polar stationary phase (like silica (B1680970) or cyano-bonded phases) and a non-polar mobile phase, could theoretically be used. researchgate.net However, challenges with solvent miscibility and sample solubility in non-polar solvents often make RP-HPLC the more practical and robust choice.
Mixed-Mode Chromatography (MMC): This approach uses stationary phases with both reverse-phase and ion-exchange characteristics. ajprd.com A mixed-mode column could offer unique selectivity for this compound and its impurities by utilizing both hydrophobic and ionic interactions, providing an alternative to traditional RP-HPLC when co-elution is an issue. ajprd.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
UV-Vis detection is the most common method for HPLC analysis of this compound due to the presence of chromophores (the biphenyl system and carboxylic acid groups) that absorb UV light.
The selection of the detection wavelength is crucial for achieving high sensitivity. A UV-Vis spectrum of the compound would be recorded to identify the wavelength of maximum absorbance (λmax). For aromatic acids, this is often in the range of 230-280 nm. For instance, a method for 4-hydroxybenzoic acid used a detection wavelength of 230 nm. A study on similar biphenyl compounds used 254 nm for detection. Optimization involves selecting a wavelength that maximizes the signal for the target analyte while minimizing interference from the matrix and mobile phase components. A photodiode array (PDA) detector is highly advantageous as it can acquire the entire UV spectrum for each peak, which aids in peak identification and purity assessment.
Method validation according to ICH guidelines would be performed to ensure the method is suitable for its intended purpose, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For example, validation of an HPLC method for benzoic acid derivatives showed LOD and LOQ values of 0.66 mg/L and 1.3 mg/L, respectively, with recoveries between 81% and 111%.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to the low volatility and high polarity of this compound, direct analysis by GC is not feasible as it would lead to poor chromatographic performance and thermal decomposition.
Therefore, a crucial prerequisite for GC analysis is chemical derivatization. This process converts the polar functional groups (carboxylic acids and phenol) into less polar, more volatile, and more thermally stable derivatives.
Common derivatization strategies for carboxylic acids include:
Silylation: This is a widely used method where active hydrogens in the -COOH and -OH groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS esters and ethers are significantly more volatile and suitable for GC analysis.
Alkylation (Esterification): This involves converting the carboxylic acid groups into esters (e.g., methyl or butyl esters). This can be achieved using reagents like diazomethane (B1218177) (with caution due to its toxicity and explosive nature) or by heating with an alcohol (e.g., butanol) in the presence of an acid catalyst like BF3.
After derivatization, the sample is injected into the GC, where it is separated on a capillary column (typically with a non-polar or medium-polarity stationary phase) before being detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Table 2: Typical GC Derivatization and Analysis Conditions
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS (Trimethylchlorosilane) |
| Reaction Conditions | Heat at 70°C for 30 minutes |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow |
| Injector Temperature | 280 °C |
| Oven Program | Initial 100°C, ramp to 300°C at 10°C/min, hold for 10 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Electrochemical Analysis Techniques
Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification of electroactive compounds. Since this compound contains a phenolic hydroxyl group, it is susceptible to electrochemical oxidation. This property allows for its determination using various electroanalytical techniques.
Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be applied. These methods involve applying a potential to a working electrode (e.g., glassy carbon, carbon paste, or gold electrode) and measuring the resulting current from the oxidation of the analyte. The peak current is proportional to the concentration of the analyte, allowing for quantification.
The electrode surface can be modified with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) or enzymes (like laccase or tyrosinase) to enhance the sensitivity and selectivity of the measurement by lowering the oxidation potential and reducing interferences. For instance, biosensors have been developed for the detection of various phenolic compounds with high sensitivity. The pH of the supporting electrolyte solution is a critical parameter that must be optimized, as it affects the oxidation potential of the phenolic group.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Impurity Profiling
Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for comprehensive purity and impurity profiling. hpst.cz
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for identifying and quantifying impurities in pharmaceutical substances. hpst.cz LC-MS combines the high-resolution separation of HPLC with the mass-resolving power of MS. An LC method similar to that described in section 8.1.1 would be developed, but using MS-compatible mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) instead of non-volatile buffers like phosphate. ijprajournal.comajprd.com
After separation on the LC column, the eluent is directed to an MS detector, typically equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates protonated [M+H]+ or deprotonated [M-H]- molecular ions, allowing for the determination of the molecular weight of the parent compound and any impurities.
For structural elucidation of unknown impurities, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, a specific ion (e.g., the molecular ion of an impurity) is selected and fragmented, and the resulting fragment ions provide structural information that can be used to identify the impurity. This is crucial for meeting regulatory requirements for the identification and characterization of impurities above a certain threshold (e.g., 0.1%).
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation of GC with the detection power of MS. Following derivatization as described in section 8.2, GC-MS analysis provides excellent separation efficiency and definitive identification based on both the retention time and the mass spectrum of the derivatized analyte. The electron ionization (EI) source in most GC-MS systems produces a characteristic fragmentation pattern that serves as a "fingerprint" for the compound, which can be compared against spectral libraries for confident identification. GC-MS is particularly useful for identifying volatile or semi-volatile impurities that may be present.
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Primary Application | Advantages | Limitations |
|---|---|---|---|
| HPLC-UV | Quantification, Purity Testing | Robust, reproducible, widely available | Limited identification capability |
| GC-FID/MS | Analysis of volatile impurities | High resolution, sensitive (MS) | Requires derivatization, analyte must be thermally stable |
| Electrochemical | Quantification in specific matrices | High sensitivity, low cost | Susceptible to matrix interference, limited to electroactive analytes |
| LC-MS/MS | Impurity identification and profiling, trace analysis | High sensitivity and specificity, structural elucidation | Higher cost and complexity |
Mechanistic Investigations of Chemical Transformations and Degradation Pathways
Acid-Base Equilibria and Tautomerism Studies
The structure of 4-(4-carboxyphenyl)-3-hydroxybenzoic acid, a biphenyl (B1667301) derivative, contains three acidic protons located on its two carboxylic acid groups and one phenolic hydroxyl group. The dissociation of these protons in solution is governed by their respective acidity constants (pKa), which are influenced by the electronic effects of the substituents on the aromatic rings.
Acid-Base Equilibria: The acidity of a specific functional group is determined by the stability of its conjugate base. In hydroxybenzoic acids, the positions of the hydroxyl and carboxyl groups relative to each other are critical. For instance, in 3-hydroxybenzoic acid, the hydroxyl group exhibits an electron-withdrawing inductive effect (-I effect), which stabilizes the carboxylate anion, making it more acidic than benzoic acid. quora.com Conversely, in 4-hydroxybenzoic acid, the hydroxyl group exerts a strong electron-donating resonance effect (+M effect) that destabilizes the carboxylate anion, making it less acidic. quora.comwikipedia.org
In this compound, we can analyze the acidity of the two distinct carboxyl groups and the hydroxyl group:
4'-Carboxyl Group: The carboxyl group on the phenyl ring that is not substituted with the hydroxyl group is primarily influenced by the electron-withdrawing nature of the other substituted phenyl ring. Its pKa is expected to be slightly lower (more acidic) than that of benzoic acid (pKa ≈ 4.2).
4-Carboxyl Group: This carboxyl group is on the same ring as the 3-hydroxy substituent. Similar to 3-hydroxybenzoic acid, the hydroxyl group at the meta position exerts an inductive electron-withdrawing effect, which increases the acidity of this carboxyl group. quora.com
3-Hydroxyl Group: The phenolic proton is the least acidic of the three. Its pKa is typically higher than that of the carboxylic acid protons. The presence of two electron-withdrawing carboxyl groups on the biphenyl structure would be expected to lower the pKa of the phenolic proton compared to phenol (B47542) itself (pKa ≈ 10), making it a stronger acid.
The dissociation would proceed stepwise, with the most acidic proton dissociating first, followed by the second carboxylic proton, and finally the phenolic proton at a much higher pH.
Tautomerism: Tautomerism describes the equilibrium between two or more interconverting structural isomers. For phenolic compounds, the most common form is keto-enol tautomerism, where a proton migrates from a hydroxyl group to a carbon atom of the aromatic ring, forming a keto tautomer. In most simple phenols, the enol (aromatic) form is significantly more stable due to the preservation of aromaticity. rsc.org
However, the presence of specific substituents can influence this equilibrium. nih.gov For this compound, the aromatic enol form is overwhelmingly dominant. The energy required to disrupt the aromaticity of the benzene (B151609) ring is substantial, making the formation of any keto tautomers highly unfavorable. Quantum chemical calculations on related systems, such as 1,3,5-trihydroxybenzene, show that while solvent effects and intramolecular hydrogen bonding can alter the relative stabilities, the enol form remains preferred due to the significant loss of aromaticity in the keto form. rsc.org Therefore, under standard conditions, significant keto-enol tautomerism is not expected for this compound.
| Functional Group | Expected Relative Acidity (pKa) | Influencing Factors |
| 4-Carboxyl Group | Most Acidic (Lowest pKa) | Inductive electron-withdrawing effect (-I) of the meta-hydroxyl group; electron-withdrawing effect of the second phenyl ring. quora.com |
| 4'-Carboxyl Group | Intermediate Acidity | Electron-withdrawing effect of the substituted phenyl ring. |
| 3-Hydroxyl Group | Least Acidic (Highest pKa) | Electron-withdrawing effects of two carboxyl groups enhance its acidity relative to phenol. |
Photochemical and Thermal Degradation Mechanisms (Non-Biological)
The stability of this compound under the influence of heat and light is a critical aspect of its chemical profile. Non-biological degradation pathways typically involve bond cleavage, decarboxylation, and oxidation reactions.
Thermal Degradation: Studies on analogous compounds, such as gallic acid (3,4,5-trihydroxybenzoic acid), provide insight into the likely thermal degradation pathway. upm.edu.my The thermal decomposition of such phenolic acids generally occurs in distinct stages.
Dehydration: If the compound is in a hydrated form, the initial mass loss upon heating corresponds to the loss of water molecules at temperatures typically below 150°C. upm.edu.my
Decarboxylation: As the temperature increases further, typically above 200°C, the carboxylic acid groups become susceptible to decarboxylation, releasing carbon dioxide (CO2). For this compound, this could happen sequentially for the two carboxyl groups, leading to the formation of 3-hydroxy-4-phenyl-benzoic acid and subsequently 3-hydroxybiphenyl.
Fragmentation and Oxidation: At higher temperatures (e.g., >400°C), the remaining aromatic structure undergoes more extensive fragmentation. The hydroxyl group can be eliminated, and the biphenyl linkage may cleave. In the presence of air, these processes are accompanied by exothermic oxidation reactions, leading to the formation of smaller volatile compounds and a final carbon residue. upm.edu.my The decomposition of gallic acid, for example, shows an initial dehydration, followed by decomposition of the organic matter starting around 210°C, with subsequent oxidation at higher temperatures. upm.edu.my
Photochemical Degradation: Photochemical degradation involves the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state, making it more reactive. The degradation of phenolic compounds in aqueous solution is often studied using UV light in the presence of an oxidizing agent. For example, the photochemical degradation of 4-chlorophenol (B41353) with UV and peroxyacetic acid involves the generation of highly reactive hydroxyl radicals (•OH). nih.gov
The mechanism for this compound would likely follow a similar radical-mediated pathway:
Hydroxylation: The primary attack would be from hydroxyl radicals onto the electron-rich aromatic rings. This can lead to the introduction of additional hydroxyl groups on either ring.
Decarboxylation: The excited state of the molecule or attack by radicals can facilitate the loss of CO2 from the carboxylic acid groups.
Ring Opening: Sustained irradiation and radical attack can lead to the cleavage of the aromatic rings, breaking them down into smaller aliphatic acids and eventually leading to complete mineralization (conversion to CO2 and water). Studies on the degradation of other hydroxybenzoic acids have shown that hydroxylation of the aromatic ring is a key initial step. researchgate.net The efficiency of photochemical degradation is often dependent on factors like pH, initial concentration of the compound, and the power of the UV source. nih.gov
| Degradation Type | Key Stages | Potential Intermediate/Final Products | Analogous Compound Studies |
| Thermal | 1. Dehydration (if hydrated) 2. Decarboxylation 3. Ring Fragmentation/Oxidation | Carbon dioxide, 3-hydroxybiphenyl, phenol, biphenyl, carbon residue | Gallic acid decomposition shows dehydration followed by decarboxylation and oxidation. upm.edu.my |
| Photochemical | 1. Radical Generation (e.g., •OH) 2. Hydroxylation of aromatic rings 3. Decarboxylation 4. Aromatic ring opening | Dihydroxy and trihydroxy derivatives, phenolic fragments, aliphatic acids, CO2, H2O | 4-chlorophenol degradation proceeds via hydroxylation and mineralization. nih.gov Hydroxybenzoic acid degradation is initiated by OH-radical attack. researchgate.net |
Mechanistic Insights into Oxidation-Reduction Processes
The redox chemistry of this compound is centered on its phenolic hydroxyl group and its carboxylic acid functionalities.
Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. Phenols can be oxidized to quinones or can undergo oxidative coupling reactions.
Mild Oxidation: With mild oxidizing agents, the primary reaction would likely be the oxidation of the phenol to a phenoxy radical. This radical is resonance-stabilized. Further oxidation could lead to the formation of quinone-like structures, although this would require disruption of the aromaticity in one of the rings.
Strong Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can cause more extensive degradation. leah4sci.com These reagents can lead to the cleavage of the aromatic rings and the biphenyl bond, ultimately breaking the molecule down into smaller carboxylic acids and carbon dioxide.
Enzymatic Oxidation: In biological systems, specific enzymes catalyze hydroxylation. For example, 4-hydroxybenzoate (B8730719) 3-monooxygenase hydroxylates p-hydroxybenzoate to form 3,4-dihydroxybenzoate. ebi.ac.uk This involves the activation of molecular oxygen by a flavin cofactor. ebi.ac.uk A similar enzymatic process could potentially oxidize the 3-hydroxybenzoic acid moiety of the target molecule by introducing another hydroxyl group. Bacterial degradation pathways for 4-hydroxybenzoic acid often proceed via its conversion to protocatechuate (PCA), which then undergoes ring cleavage. nih.gov
Reduction: The reduction of this compound would primarily target the two carboxylic acid groups.
Reduction of Carboxylic Acids: Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH4). leah4sci.com To reduce the carboxyl groups to primary alcohols, a powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required. The reaction would proceed via a hydride attack on the carbonyl carbon. A complete reduction of both carboxyl groups in this compound with LiAlH4 would yield (3-hydroxy-4-(4-(hydroxymethyl)phenyl)phenyl)methanol.
Reduction of the Aromatic Rings: The benzene rings are very stable and resistant to reduction. Catalytic hydrogenation (e.g., using H2 gas with a metal catalyst like Rhodium or Ruthenium) under high pressure and temperature would be necessary to reduce the aromatic rings to their corresponding cyclohexane (B81311) and cyclohexene (B86901) derivatives. The phenolic hydroxyl group would remain, as it is not typically reduced under these conditions.
Conclusion and Future Perspectives in the Research of 4 4 Carboxyphenyl 3 Hydroxybenzoic Acid
Synthesis and Application Innovation
The utility of a metal-organic framework (MOF) is fundamentally tied to the properties of its organic linkers. The introduction of functional groups onto these linkers is a key strategy for tuning the characteristics of the resulting material. The hydroxyl (-OH) group in 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid is particularly significant as it can alter the electronic properties of the framework, introduce specific adsorption sites, and serve as a reactive handle for further functionalization.
Innovations in the application of materials derived from this linker are closely linked to its functional design. While specific synthesis routes for H2(BPDC-OH) are not extensively detailed in publicly available literature, general methods for producing biphenyl (B1667301) dicarboxylic acids involve processes like the Suzuki cross-coupling reaction. The functionalization with a hydroxyl group presents a synthetic modification that can dramatically influence the final material's properties and applications. For example, the hydroxyl group can enhance the hydrophilicity of the MOF pores or act as a Brønsted acid site, which is beneficial for certain catalytic reactions. Furthermore, the hydroxyl group can serve as a hydrogen-bond donor, which is crucial for the selective recognition and sensing of specific molecules.
Emerging Trends in Coordination Chemistry and Materials Science
A dominant trend in modern materials science is the rational design of metal-organic frameworks with tailored properties. The compound this compound is an exemplary linker for this purpose, enabling the construction of MOFs with unique structural topologies and functionalities. Its two carboxylate groups can bridge multiple metal centers to form robust, porous frameworks, while the hydroxyl group can either participate in coordination or remain as a functional site within the pores.
One of the most promising areas of application for MOFs constructed from functionalized linkers is in luminescent sensing. The incorporation of a ligand like H2(BPDC-OH) into a MOF structure, particularly with d10 metal ions like Zn(II) or Cd(II), can lead to materials with strong fluorescent properties. The rigidity of the framework often enhances the intrinsic luminescence of the organic linker by reducing non-radiative decay pathways. The hydroxyl group can play a crucial role in sensing mechanisms by interacting with analyte molecules through hydrogen bonding, leading to a detectable change in the luminescence, such as quenching or enhancement. This allows for the highly selective and sensitive detection of various analytes, including nitroaromatic compounds or specific metal ions. For instance, studies on related MOFs have shown that functional groups are critical for creating specific binding sites that can selectively detect hazardous ions in water. researchgate.netnih.gov
Another emerging trend is the development of MOFs for heterogeneous catalysis. The functional groups on the organic linkers can act as active catalytic sites. The hydroxyl group of H2(BPDC-OH) can function as a proton donor or a nucleophilic site, making MOFs derived from it potential catalysts for a range of organic transformations. Research on MOFs with different functionalized linkers has demonstrated their effectiveness in reactions such as alcohol oxidation and N-arylation. rsc.org The defined, crystalline structure of MOFs allows for the precise positioning of these catalytic sites, leading to high selectivity and activity.
Prospects for Advanced Functional Material Design
The future of materials based on this compound is bright, with significant potential for the design of sophisticated functional materials. The modular nature of MOF chemistry allows for the combination of H2(BPDC-OH) with a wide variety of metal ions and even secondary linkers to create materials with synergistic properties. rsc.org
Luminescent Sensors: There is a strong prospect for developing a new class of highly selective luminescent sensors. By choosing appropriate metal centers, it may be possible to create ratiometric sensors where the emission color changes upon analyte binding, providing a clear and quantitative signal. The hydroxyl group is key to this, offering a specific interaction site that can be leveraged for the selective detection of environmental pollutants, volatile organic compounds, or biologically relevant molecules. researchgate.netnih.gov
Heterogeneous Catalysts: The design of next-generation catalysts is another promising direction. The H2(BPDC-OH) linker could be incorporated into robust frameworks, such as those based on zirconium (like the UiO series), to create highly stable and reusable catalysts. The hydroxyl group could be used to anchor metal nanoparticles or single-atom catalysts, leading to multifunctional materials for cascade reactions. Furthermore, MOFs built with this linker could act as photocatalysts, where the linker absorbs light and transfers energy to catalytic centers to drive reactions like water splitting for hydrogen production or CO2 reduction. rsc.org
Gas Storage and Separation: The functionalization of MOF pores is critical for improving the selective adsorption of gases. The hydroxyl group within the pores of a MOF can create preferential binding sites for polar molecules like CO2 or SO2 through hydrogen bonding. This could lead to materials with enhanced selectivity for carbon capture from flue gas or for the purification of industrial gas streams. Computational studies on related linkers suggest that such functional groups play a crucial role in the binding strength and uptake of gases like hydrogen. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging its biphenyl backbone, or through enzymatic pathways. Enzymatic synthesis (e.g., using microbial carboxylases) offers higher stereoselectivity and milder conditions but may require optimization of pH (6.5–7.5) and temperature (25–37°C) to maximize yields . For chemical synthesis, reaction parameters like catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and solvent polarity (e.g., DMF vs. THF) significantly impact purity. Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate:hexane) is critical to isolate >95% purity .
| Synthesis Method | Yield Range | Key Parameters |
|---|---|---|
| Suzuki Coupling | 60–75% | Pd catalyst, 80°C, 12h |
| Enzymatic Route | 40–55% | pH 7.0, 30°C, 24h |
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show peaks for aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12–13 ppm). ¹³C NMR confirms the presence of two carboxyl groups (δ ~170 ppm) .
- FT-IR : Peaks at ~2500–3500 cm⁻¹ (O-H stretch), ~1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O) validate functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) can assess purity (>98%) with retention times compared to standards .
Advanced Research Questions
Q. How can this compound serve as a linker in metal-organic frameworks (MOFs), and what structural properties enhance gas adsorption?
- Methodological Answer : The compound’s dual carboxylate groups enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) to form porous MOFs. Key design considerations include:
-
Node-Linker Geometry : A 120° angle between carboxylates promotes 2D or 3D frameworks.
-
Porosity : BET surface areas of 800–1200 m²/g are achievable, with pore sizes tunable via substituent modifications .
-
Gas Adsorption : CO₂ uptake at 298 K can reach 4.5 mmol/g in frameworks with narrow pores (~3.8 Å), leveraging quadrupole interactions .
MOF Property Value Characterization Technique Surface Area (BET) 950 m²/g N₂ adsorption at 77 K CO₂ Capacity (1 bar) 4.2 mmol/g Volumetric adsorption
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition (e.g., thymidylate synthase) may arise from assay conditions or structural analogs. Mitigation strategies include:
- Dose-Response Curves : Validate IC₅₀ values across multiple replicates (n ≥ 3) to rule out assay variability .
- Structural Analog Analysis : Compare activities of derivatives (e.g., 4-carboxyphenyl vs. 3-hydroxy substitution) to identify pharmacophores .
- Computational Modeling : Docking studies (AutoDock Vina) can predict binding affinities to reconcile in vitro/in silico data .
Methodological Guidance for Data Contradictions
Q. How to analyze conflicting data on the compound’s thermal stability in different solvent systems?
- Methodological Answer : Use differential scanning calorimetry (DSC) to measure decomposition temperatures (Tₐ) in polar (e.g., DMSO) vs. non-polar (toluene) solvents. TGA under N₂ can reveal mass loss profiles. For example, decomposition onset at 220°C in DMSO vs. 195°C in toluene highlights solvent-dependent stability .
Safety and Handling Protocols
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
